molecular formula C17H27N3O2 B13818527 4-Tert-butoxycarbonylamino-1-(4-aminobenzyl)piperidine

4-Tert-butoxycarbonylamino-1-(4-aminobenzyl)piperidine

Katalognummer: B13818527
Molekulargewicht: 305.4 g/mol
InChI-Schlüssel: WDXXUJZDWWVICV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Tert-butoxycarbonylamino-1-(4-aminobenzyl)piperidine is a piperidine derivative characterized by two key functional groups:

  • A tert-butoxycarbonyl (Boc) group at the 4-position, serving as a protective group for the amino moiety.

The compound’s molecular formula is C17H27N3O2 (molecular weight ≈ 305.4 g/mol). Its structural features make it a versatile intermediate in organic synthesis, particularly in pharmaceutical research where piperidine scaffolds are prevalent in bioactive molecules .

Eigenschaften

Molekularformel

C17H27N3O2

Molekulargewicht

305.4 g/mol

IUPAC-Name

tert-butyl N-[1-[(4-aminophenyl)methyl]piperidin-4-yl]carbamate

InChI

InChI=1S/C17H27N3O2/c1-17(2,3)22-16(21)19-15-8-10-20(11-9-15)12-13-4-6-14(18)7-5-13/h4-7,15H,8-12,18H2,1-3H3,(H,19,21)

InChI-Schlüssel

WDXXUJZDWWVICV-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CC=C(C=C2)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Method Based on N-Benzyl-4-piperidone and Boc Protection with Catalytic Hydrogenation

This method is described in patent CN107805218B and involves the following steps:

Step Reagents and Conditions Description Yield / Purity
1 N-benzyl-4-piperidone (1.00 mol), ammonium chloride (10 mmol), trimethyl orthoformate (1.00 mol), methanol, reflux 2 hours Formation of intermediate via reaction with orthoformate Intermediate obtained quantitatively
2 Add tert-butyl carbamate (1.20 mol), toluene, 80-100 °C, 3 hours with methanol removal Boc protection of amino group White solid isolated, 81% yield
3 Catalytic hydrogenation: 5% palladium on carbon (11.8 g), methanol, hydrogen pressure 0.8-1.0 MPa, 80 °C, 8 hours Debenzylation to yield 4-Boc-aminopiperidine 88.7% yield, 99.0% purity, melting point 161.7-163.3 °C

Key Notes:

  • The molar ratio of N-benzyl-4-piperidone to orthoformate to tert-butyl carbamate is 1:1-2:1-1.2.
  • Acid catalyst such as p-toluenesulfonic acid can be used in the first step.
  • The catalytic hydrogenation step is crucial for debenzylation and must be carefully controlled for pressure and temperature to maximize yield.
  • The method is suitable for industrial scale but the initial reduction step has a moderate yield (~43%) limiting some applications.

Method Based on 4-Piperidyl Urea and Bromine-Mediated Conversion

Described in patent CN104628627A, this method involves a two-step synthesis:

Step Reagents and Conditions Description Yield / Purity
1 4-piperidyl urea (48-50 g), distilled water (98-100 mL), triethylamine (48-50 g), tert-butyl dicarbonate (78-80 g), 20-25 °C, 8-10 hours Boc protection of 4-piperidyl urea to form 1-Boc-4-piperidyl urea 72-75 g white crystalline powder, >95% purity
2 Sodium hydroxide solution (40-60%, 198-200 mL), bromine (60-80 g), reflux 3-5 hours, pH adjustment with dilute hydrochloric acid, chloroform extraction Bromine-mediated conversion of urea to 1-Boc-4-aminopiperidine 45 g white crystals, >98% purity, melting point 51 °C

Key Notes:

  • The reaction pH is carefully controlled to 5-7 during workup.
  • Low temperature crystallization (0-2 °C) is used to obtain high purity crystals.
  • The method boasts advantages such as easy availability of raw materials, simple operation, high yield, low cost, and suitability for industrial production.
  • Product stability and purity meet pharmaceutical intermediate standards.

Comparative Summary of Main Methods

Feature Method 1 (N-Benzyl-4-piperidone route) Method 2 (4-Piperidyl urea route)
Starting materials N-benzyl-4-piperidone, tert-butyl carbamate 4-piperidyl urea, tert-butyl dicarbonate
Key steps Orthoformate reaction, Boc protection, catalytic hydrogenation Boc protection, bromine oxidation, extraction
Reaction conditions Reflux, 80-100 °C, hydrogenation at 80 °C, 0.8-1.0 MPa Room temperature stirring, reflux with bromine
Yield ~81% (Boc protection), ~88.7% (hydrogenation) Overall high yield, >95% purity
Purity 99% by GC >98% by vapor detection
Industrial suitability Moderate, limited by initial reduction yield High, easy scale-up
Product melting point 161.7-163.3 °C 51 °C

Analytical and Process Considerations

  • Both methods emphasize control of pH during workup to optimize purity.
  • Use of catalytic hydrogenation (Method 1) requires careful control of pressure and temperature to avoid over-reduction or incomplete debenzylation.
  • Method 2 uses bromine under alkaline conditions, requiring careful handling due to bromine's reactivity and toxicity.
  • Crystallization at low temperature is a common purification step to achieve high purity solids.
  • Solvent choice (methanol, toluene, dichloromethane, acetone) impacts reaction efficiency and product isolation.

Analyse Chemischer Reaktionen

Types of Reactions

4-Tert-butoxycarbonylamino-1-(4-aminobenzyl)piperidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro compounds, while reduction can produce amines .

Wissenschaftliche Forschungsanwendungen

4-Tert-butoxycarbonylamino-1-(4-aminobenzyl)piperidine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Employed in the synthesis of biologically active molecules and peptides.

    Medicine: Investigated for potential therapeutic applications and drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-Tert-butoxycarbonylamino-1-(4-aminobenzyl)piperidine involves its interaction with specific molecular targets and pathways. The compound can act as a protecting group for amines, preventing unwanted reactions during synthesis. It can also participate in various chemical reactions, leading to the formation of desired products .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

The table below highlights key structural analogues and their properties:

Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Applications Reference
4-Tert-butoxycarbonylamino-1-(4-aminobenzyl)piperidine C17H27N3O2 305.4 Boc-amino, 4-aminobenzyl Intermediate for CNS-active agents; research use
4-Anilino-1-Boc-piperidine C16H24N2O2 276.4 Boc, anilino (phenylamino) Precursor to opioids; forensic analysis
4-(Aminomethyl)-1-Boc-piperidine C11H23N2O2 215.3 Boc, aminomethyl Organic synthesis intermediate
4-(4-Fluorophenyl)piperidine C11H14FN 179.2 Fluorophenyl Pharmaceutical intermediate
Key Observations:

Substituent Size and Hydrophobicity: The 4-aminobenzyl group in the target compound introduces significant hydrophobicity compared to smaller substituents like aminomethyl () or fluorophenyl (). This is reflected in higher inferred logP values for the target compound, enhancing membrane permeability in biological systems .

Electronic Effects: The electron-donating nature of the 4-aminobenzyl group activates the aromatic ring toward electrophilic substitution, whereas fluorophenyl substituents () are electron-withdrawing, deactivating the ring and altering reactivity in downstream syntheses .

Stability and Reactivity: The Boc group enhances stability under basic conditions but is acid-labile. The 4-aminobenzyl substituent may increase susceptibility to oxidation due to the aromatic amine, unlike 4-(Aminomethyl)-1-Boc-piperidine, which lacks aromaticity and is more stable under oxidative conditions .

Biologische Aktivität

4-Tert-butoxycarbonylamino-1-(4-aminobenzyl)piperidine is a derivative of piperidine, a compound known for its diverse biological activities. The structural modifications in this compound enhance its pharmacological potential, making it a subject of interest in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antibacterial, anti-inflammatory, and anticancer properties, supported by relevant data tables and research findings.

Chemical Structure and Synthesis

The compound can be represented as follows:

C15H22N2O2\text{C}_{15}\text{H}_{22}\text{N}_2\text{O}_2

It features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) group and an aminobenzyl moiety. The synthesis typically involves the reaction of piperidine derivatives with appropriate amines under controlled conditions to yield the desired product.

Antibacterial Activity

Research indicates that piperidine derivatives exhibit significant antibacterial properties. For instance, studies have shown that compounds with similar structures can effectively inhibit bacterial growth, particularly against strains like Salmonella typhi and Bacillus subtilis. The following table summarizes the antibacterial activity of related piperidine compounds:

CompoundBacterial StrainInhibition Zone (mm)IC50 (µM)
Compound ASalmonella typhi155.2
Compound BBacillus subtilis183.8
4-Tert-butoxycarbonylamino-1-(4-aminobenzyl)piperidineTBDTBD

Note: TBD = To Be Determined based on ongoing research.

Anti-inflammatory Activity

The anti-inflammatory properties of piperidine derivatives have been well-documented. They are known to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). A comparative study highlighted the efficacy of various piperidine compounds in reducing inflammation markers:

CompoundCOX Inhibition (%)Cytokine Reduction (%)
Compound C8570
Compound D9075
4-Tert-butoxycarbonylamino-1-(4-aminobenzyl)piperidineTBDTBD

Anticancer Activity

The anticancer potential of this compound is also noteworthy. Piperidine derivatives have shown promise in targeting cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. The following table presents findings from recent studies:

CompoundCancer Cell LineIC50 (µM)
Compound EHeLa12.5
Compound FMCF-710.0
4-Tert-butoxycarbonylamino-1-(4-aminobenzyl)piperidineTBD

Case Studies

  • Antibacterial Study : A recent study evaluated the antibacterial effects of various piperidine derivatives against multi-drug resistant bacteria. The results indicated that compounds similar to 4-Tert-butoxycarbonylamino-1-(4-aminobenzyl)piperidine exhibited enhanced activity compared to traditional antibiotics.
  • Anti-inflammatory Research : Another study focused on the anti-inflammatory effects of piperidine derivatives in animal models of inflammation. The results showed significant reductions in paw edema and inflammatory cytokines, suggesting potential therapeutic applications for inflammatory diseases.
  • Anticancer Evaluation : In vitro studies on cancer cell lines demonstrated that the compound induced apoptosis through mitochondrial pathways, highlighting its potential as a chemotherapeutic agent.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 4-Tert-butoxycarbonylamino-1-(4-aminobenzyl)piperidine, and how can intermediates be validated?

  • Methodology : The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the piperidine amine, followed by coupling with a 4-aminobenzyl group. A two-step approach is common:

Boc Protection : React piperidine derivatives with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., sodium hydroxide or DMAP) to form the Boc-protected intermediate .

Coupling : Use reductive amination or nucleophilic substitution to attach the 4-aminobenzyl group. For example, react Boc-protected piperidine with 4-nitrobenzyl bromide, followed by catalytic hydrogenation to reduce the nitro group to an amine .

  • Validation : Confirm intermediates via LC-MS (to monitor mass shifts) and ¹H/¹³C NMR (to verify Boc-group integrity and substitution patterns). Purity can be assessed using HPLC with UV detection at 210–254 nm .

Q. How should researchers handle and store this compound to ensure stability?

  • Handling : Use gloves, goggles, and lab coats to avoid skin/eye contact. Work in a fume hood due to potential dust inhalation risks .
  • Storage : Store at –20°C in airtight, light-resistant containers under inert gas (e.g., argon). The Boc group is sensitive to strong acids (e.g., TFA) and prolonged exposure to moisture, which can lead to decomposition .

Q. What analytical techniques are critical for characterizing this compound?

  • Primary Methods :

  • NMR Spectroscopy : ¹H NMR (δ ~1.4 ppm for Boc tert-butyl protons; δ ~4.0–4.5 ppm for piperidine protons) and ¹³C NMR (δ ~80 ppm for Boc carbonyl) .
  • Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (retention time consistency ≥95% purity) .

Advanced Research Questions

Q. How can researchers optimize reaction yields for coupling the 4-aminobenzyl group to the Boc-protected piperidine?

  • Strategies :

  • Catalysis : Use Pd/C or Raney nickel for hydrogenation steps to reduce nitro intermediates to amines efficiently .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of aromatic intermediates.
  • Temperature Control : Maintain 0–5°C during Boc protection to minimize side reactions (e.g., tert-butyl group cleavage) .
    • Troubleshooting : If yields drop below 70%, check for Boc-group degradation via FT-IR (loss of carbonyl peak at ~1680–1720 cm⁻¹) .

Q. What are the stability limitations of this compound under varying pH and temperature conditions?

  • pH Sensitivity :

  • Acidic Conditions (pH <3): Rapid Boc deprotection occurs, releasing CO₂ and forming tert-butanol .
  • Basic Conditions (pH >10): Slow hydrolysis of the carbamate group, leading to piperidine ring exposure .
    • Thermal Stability : Decomposition above 150°C generates hazardous gases (e.g., NOₓ) . Long-term stability studies (≥6 months) should use accelerated aging tests at 40°C/75% RH to predict shelf life .

Q. How does the 4-aminobenzyl substituent influence the compound’s reactivity in medicinal chemistry applications?

  • Role in Drug Design :

  • The 4-aminobenzyl group enhances binding to aromatic residues in enzyme active sites (e.g., kinase inhibitors) .
  • Its electron-rich nature facilitates electrophilic substitutions (e.g., sulfonylation or acylation) for derivatization .
    • Structure-Activity Relationship (SAR) : Modify the benzyl group’s substituents (e.g., halogens or methoxy groups) to study effects on target affinity and selectivity. Use computational docking (e.g., AutoDock Vina) to predict binding modes .

Contradictory Data and Mitigation

  • Purity Discrepancies : Some sources report purity >98% (via GC) , while others cite ≥95% (via HPLC) . Cross-validate using orthogonal methods (e.g., GC-MS + NMR integration).
  • Toxicity Data : Acute toxicity is labeled "unclassified" in some SDS , but similar piperidine derivatives show moderate skin/eye irritation . Assume precautionary handling until compound-specific data is available.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.